2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide
Overview
Description
2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide is a chemical compound with the molecular formula AlPO4AlO4P1. It has a molecular weight of 121.953 g/mol1. This compound is not soluble in water1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide. However, similar compounds such as [1.1.1]propellane and bicyclo [1.1.1]pentane derivatives have been synthesized using continuous flow processes2.Molecular Structure Analysis
The molecular structure of 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide is not explicitly mentioned in the sources I found. However, it’s worth noting that similar compounds like [1.1.1]propellane and bicyclo [1.1.1]pentane have a highly strained molecular structure3.Chemical Reactions Analysis
Specific chemical reactions involving 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide are not available in the sources I found. However, related compounds like [1.1.1]propellane have been used to derive various bicyclo [1.1.1]pentane (BCP) species2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide include a molecular weight of 121.953 g/mol1. It is not soluble in water1.Scientific Research Applications
Synthetic Chemistry and Structure Analysis
- The compound 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide belongs to a class of chemicals involved in complex synthetic chemistry processes. For example, related compounds have been synthesized and analyzed for their unique structural properties, such as short distances between atoms and specific interactions observable through NMR and X-ray analysis (Andō et al., 1995).
Application in Medicinal Chemistry
- Aliphatic rings, including structures similar to 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide, are increasingly used in medicinal chemistry. Their benefits include advantageous physicochemical properties and the ability to act as functional group bioisosteres. These compounds are key in drug discovery, offering a balance of efficacy and safety (Bauer et al., 2021).
Catalysis and Conversion Processes
- In catalysis, derivatives of such compounds play a role in the conversion of alcohols and alkenes, exhibiting distinct selectivity and distribution patterns based on different metal oxide catalysts. This demonstrates their potential in industrial and chemical synthesis processes (Davis, 1980).
High Energy Density Materials
- In the defense and energy sectors, similar bicyclic compounds are explored for their high energy density material (HEDM) properties. They are characterized by high heat of formation and significant energetic characteristics, making them candidates for advanced materials in defense applications (Ghule et al., 2011).
Quantum Chemical Calculations
- Quantum chemical calculations have been used to study compounds with structures akin to 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide, helping to understand the strain energies and spatial properties of these complex molecules. Such studies are crucial for predicting their reactivity and stability (Tibbelin et al., 2007).
Safety And Hazards
Specific safety and hazard information for 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide is not available in the sources I found. However, similar compounds like boron phosphate have been labeled with a warning signal word and hazard statement H3024.
Future Directions
The future directions of research and application for 2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide are not explicitly mentioned in the sources I found. However, similar compounds like [1.1.1]propellane have been used to derive various bicyclo [1.1.1]pentane (BCP) species, suggesting potential for further exploration2.
properties
IUPAC Name |
2,4,5-trioxa-1λ5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRRQNADMUWWFW-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=P12O[Al](O1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.953 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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